5-iodo-7-nitro-1H-indazole

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers need dual-functional indazoles for CNS lead optimization. Generic 7-nitroindazoles lack handles for SAR expansion. This 5-iodo-7-nitro derivative provides: - C5-Iodo group: Heavy atom for halogen bonding & superior Suzuki-Miyaura cross-coupling handle - LogP 2.08: Enhanced BBB penetration vs parent 7-nitroindazole - Orthogonal reactivity: Sequential nitro reduction/functionalization + iodo cross-coupling BenchChem supplies this non-interchangeable building block (CAS 1167056-40-7) for medicinal chemistry and structural biology.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 1167056-40-7
Cat. No. B3215824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-7-nitro-1H-indazole
CAS1167056-40-7
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])I
InChIInChI=1S/C7H4IN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
InChIKeyNXDZVOSGNJYFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-7-nitro-1H-indazole: Core Specifications


5-Iodo-7-nitro-1H-indazole is a disubstituted heterocyclic building block within the 1H-indazole class, possessing a molecular weight of 289.03 g/mol and the formula C7H4IN3O2 . Its core structure features a nitro group at the 7-position and an iodine atom at the 5-position, establishing it as a platform for regioselective functionalization and medicinal chemistry exploration .

Workflow

Regioselective functionalization platform for medicinal chemistry exploration

Selection

Orthogonal iodo and nitro handles enable sequential diversification

Use Context

Heterocyclic building block for cross-coupling and library synthesis

5-Iodo-7-nitro-1H-indazole: Non-Interchangeability


Generic substitution among 7-nitroindazoles is precluded by the strong influence of halogen substitution on both molecular recognition and synthetic utility. The presence of an iodine atom at the 5-position, as in this compound, confers a heavier atomic mass, larger van der Waals radius, and distinct polarizability compared to hydrogen, bromo, or chloro analogs, which critically alters lipophilicity (LogP 2.0757 ) and enables unique halogen bonding interactions . Furthermore, the C5-iodo group provides a superior handle for transition metal-catalyzed cross-coupling reactions relative to other halogens, making this specific derivative a non-interchangeable intermediate for the construction of complex molecular libraries [1].

Halogen reactivity mismatch

C5-iodo group reactivity in cross-coupling may differ significantly from bromo or chloro analogs, affecting synthetic outcome.

Lipophilicity and recognition shift

Iodine's larger van der Waals radius and polarizability alter logP and halogen bonding potential compared to lighter halogens, which can change target interaction profile.

Regioisomer identity risk

7-Iodo-5-nitro regioisomer (CAS 1208228-60-7) is chemically distinct; substitution may lead to different reactivity and biological readout.

5-Iodo-7-nitro-1H-indazole: Quantitative Comparison


Lipophilicity: 5-Iodo vs. 5-Bromo Substitution

In drug design, the choice of halogen critically impacts lipophilicity and target binding. 5-Iodo-7-nitro-1H-indazole exhibits a calculated LogP of 2.0757 , reflecting a significant increase in lipophilicity compared to its 5-bromo analog, which has a predicted LogP of approximately 1.58 [1]. This quantified difference directly influences passive membrane permeability, protein binding, and overall pharmacokinetic profile, making the iodo derivative a distinct tool for exploring hydrophobic binding pockets.

Lipophilicity: 5-I vs 5-Br
Reported
Δ LogP ≈ +0.50 (2.08 vs ~1.58)
Supports lipophilicity-guided selection in lead optimization studies
Predicted logP data from vendor technical sheets; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Purity: 5-Iodo-7-nitro vs. 7-Iodo-5-nitro Indazole

The specific substitution pattern of 5-iodo-7-nitro-1H-indazole is critical, as its regioisomer, 7-iodo-5-nitro-1H-indazole (CAS 1208228-60-7) , is chemically distinct and would lead to a different set of reaction products or biological activities. The target compound's CAS number (1167056-40-7) definitively establishes its identity, contrasting with the isomeric form which possesses a different CAS and predicted properties (e.g., LogP 2.5989 ). This specification is paramount for reproducible science, as the two compounds are not interchangeable in any synthesis or assay.

Regioisomeric identity
Head-to-head
CAS 1167056-40-7 vs 1208228-60-7
Correct regioisomer prevents structural misassignment in synthesis and assays
Distinct CAS numbers confirm non-identity; 7-iodo-5-nitro isomer has different predicted properties
Organic Synthesis Process Chemistry Quality Control

Dual Orthogonal Reactive Handles

5-Iodo-7-nitro-1H-indazole provides two distinct and orthogonal reactive handles for sequential diversification, a property not available in simpler nitroindazoles like the parent 7-nitro-1H-indazole [1]. The 7-nitro group can be selectively reduced to an amine for further functionalization (e.g., amide bond formation), while the 5-iodo group remains intact as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. This orthogonal reactivity enables a clear, stepwise strategy for building molecular complexity, whereas compounds with a single functional handle or less reactive halogens (e.g., chloro or bromo) offer fewer or less efficient diversification pathways.

Orthogonal handles
Reported
2 reactive handles (iodo, nitro) vs 1 in parent indazole
Supports sequential diversification workflows for library synthesis
Nitro reduction followed by Suzuki coupling enables stepwise complexity
Medicinal Chemistry Parallel Synthesis Cross-Coupling

Enhanced Target Engagement via Halogen Bonding

The iodine substituent at the 5-position introduces the possibility of forming specific, directional halogen bonds with biological targets, an interaction that is much weaker or absent with smaller halogens like bromine or chlorine [1]. This type of non-covalent interaction can significantly enhance binding affinity and selectivity. While 7-nitro-1H-indazole (IC50 0.9 +/- 0.1 µM for rat nNOS [2]) acts as a potent NOS inhibitor, the addition of the 5-iodo group is hypothesized to alter its binding mode and potentially its isoform selectivity profile through new interactions not available to the parent compound. This represents a class-level hypothesis for exploring novel binding modes.

Halogen bonding potential
Class-level
Qualitative advantage over Br/Cl; iodine as strong XB donor
Supports exploration of halogen bonding interactions for binding affinity modulation
Hypothesis based on medicinal chemistry principles; co-crystallization studies needed to confirm binding mode
Medicinal Chemistry Structure-Based Drug Design Molecular Recognition

5-Iodo-7-nitro-1H-indazole: Primary Research Applications


Lead Optimization for CNS Targets

This compound is a strategic choice for lead optimization programs targeting central nervous system (CNS) enzymes, such as neuronal nitric oxide synthase (nNOS). The combination of a 7-nitro group, known for nNOS inhibition [1], and a 5-iodo substituent provides a dual-modality scaffold. The iodine atom increases lipophilicity (LogP 2.0757 ), which can enhance blood-brain barrier penetration, and offers the potential for halogen bonding to improve binding affinity and selectivity over other NOS isoforms. It is a superior alternative to parent 7-nitroindazole for SAR studies focused on improving CNS drug-like properties.

Parallel Library Synthesis Building Block

In a medicinal chemistry synthesis lab, 5-iodo-7-nitro-1H-indazole is an efficient platform for generating diverse compound libraries. The orthogonal reactivity of its two functional groups allows for sequential diversification: first, the nitro group can be reduced and functionalized (e.g., via amide coupling), and subsequently, the iodo group can undergo a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl diversity [2]. This sequential, one-scaffold strategy is more efficient than using a compound with only a single reactive handle, enabling the rapid exploration of chemical space.

Probing Halogen Bonding in Enzyme Active Sites

For structural biologists and chemical biologists, this compound serves as a valuable probe to investigate the role of halogen bonding in molecular recognition. The heavy iodine atom at the 5-position is an excellent halogen bond donor, and its presence can be used to map out electron-rich regions of a protein's active site or binding pocket [3]. Co-crystallization studies with target enzymes, such as NOS isoforms, can reveal novel binding modes that are not accessible with the parent 7-nitroindazole or its bromo- or chloro-analogs, providing crucial insights for structure-based drug design.

Defined Regioisomer for Scalable Synthesis

In process chemistry, the unambiguous identity of this compound (CAS 1167056-40-7) is critical for developing robust and reproducible synthetic routes to more complex drug candidates. Its specific substitution pattern is distinct from the regioisomer 7-iodo-5-nitro-1H-indazole (CAS 1208228-60-7) . Using the correct regioisomer as a building block ensures the synthesis of the intended final product, preventing the formation of unwanted isomers that would require difficult and costly separation steps, thereby supporting the scalability and regulatory documentation of the manufacturing process.

Application
Selection Property
Validation Focus
CNS target lead optimization study
Lipophilicity and halogen-bonding potential
nNOS isoform selectivity profiling; brain penetration assessment
Diversity-oriented library synthesis
Orthogonal iodo and nitro handles
Sequential functionalization efficiency; cross-coupling scope
Halogen bonding interaction studies
Heavy iodine as halogen bond donor
Co-crystallization and binding mode analysis with target enzymes
Process-scale synthesis route
Defined regioisomeric identity (CAS 1167056-40-7)
Isomeric purity control; scalable Suzuki-Miyaura coupling conditions

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35 linked technical documents
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